molecular formula C14H17NO3 B4566445 4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine

4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine

Cat. No.: B4566445
M. Wt: 247.29 g/mol
InChI Key: VMUKBSZYOYTQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.12084340 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Morpholine-Catalyzed Synthesis

A significant application of morpholine in scientific research is its role in catalyzing the synthesis of compounds containing a chromene core. For example, morpholine has been utilized as a catalyst in the one-pot multicomponent synthesis of dihydropyrano[c]chromene, highlighting the importance of reducing the use of potentially toxic and hazardous materials. This approach is valued for its simplicity, good yields, mild conditions, and lower costs, showcasing morpholine's utility in green chemistry (Heravi, M., Zakeri, M., & Mohammadi, N., 2011).

DNA-PK Inhibitors Synthesis

Another notable application involves the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, such as the compound "2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate," which is crucial for the development of potent DNA-PK inhibitors like NU7441. This work has led to improved methods for the synthesis of such intermediates, demonstrating the compound's relevance in developing therapeutic agents (Rodriguez Aristegui, S., Desage El-Murr, M., Golding, B., Griffin, R., & Hardcastle, I., 2006).

Physicochemical Properties Study

Morpholine derivatives have also been studied for their physicochemical properties, such as in the work on "4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one." These studies employ advanced computational methods to understand the structural and electronic properties of morpholine derivatives, contributing to a deeper understanding of their potential applications in various fields, including material science and drug design (Priyanka, Srivastava, S., & Katiyar, D., 2016).

Multi-Component Reactions

The role of morpholine in facilitating multi-component reactions, such as the formation of spiro 2-amino-3-cyanopyrano[3,2-c]chromene derivatives, highlights its versatility in organic synthesis. Such reactions are pivotal for generating complex molecules with potential applications in medicinal chemistry and drug discovery (Pansuriya, A. M., Savant, M., Bhuva, C. V., Singh, J., & Naliapara, Y., 2009).

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl(morpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-5-7-17-8-6-15)12-9-11-3-1-2-4-13(11)18-10-12/h1-4,12H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUKBSZYOYTQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.